



# Application Notes and Protocols for Radiolabeling Antibodies with Copper-64

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Cuprous ion |           |
| Cat. No.:            | B096250     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Copper-64 ( $^{64}$ Cu) is a radionuclide of significant interest for positron emission tomography (PET) imaging and radioimmunotherapy due to its favorable decay characteristics, including a half-life of 12.7 hours, and emissions of both positrons ( $\beta$ +) for imaging and beta particles ( $\beta$ -) for therapy.[1][2] The successful use of  $^{64}$ Cu-labeled antibodies as theranostic agents relies on the stable attachment of the radionuclide to the antibody, which is achieved through the use of a bifunctional chelator. This document provides detailed protocols for the conjugation of antibodies with common chelators and subsequent radiolabeling with  $^{64}$ Cu.

The choice of chelator is critical for the in vivo stability of the resulting radioimmunoconjugate. While DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is widely used, it can exhibit moderate stability in vivo, potentially leading to demetalation and high liver accumulation.[3] Other macrocyclic chelators like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and sarcophagine cage-type ligands have shown improved stability for <sup>64</sup>Cu complexes. [3][4][5] This application note will cover protocols for DOTA, NOTA, and sarcophagine-based chelators.

## **Experimental Workflows**

The overall process of preparing a <sup>64</sup>Cu-labeled antibody can be broken down into three main stages: antibody preparation, conjugation with a bifunctional chelator, and radiolabeling with



<sup>64</sup>Cu, followed by quality control.



Click to download full resolution via product page



Caption: General experimental workflow for antibody radiolabeling with <sup>64</sup>Cu.

## **Materials and Reagents**

- Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
- Bifunctional chelators:
  - DOTA-NHS ester
  - NOTA-NHS ester
  - Sarcophagine-based chelator (e.g., Sar-CO<sub>2</sub>H for amide bond formation or MeCOSar-NHS for amine reaction)[4][6]
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Conjugation Buffer: 0.1 M Sodium Bicarbonate or Borate Buffer, pH 8.0-9.0[7][8]
- Quenching Solution: 1 M Tris-HCl, pH 8.0[7]
- Radiolabeling Buffer: 0.1 M Ammonium Acetate, pH 5.5[9][10]
- <sup>64</sup>CuCl<sub>2</sub> solution
- Purification Columns:
  - PD-10 desalting columns (or equivalent size-exclusion chromatography) for conjugate purification.
  - Bio-Spin 6 columns (or equivalent) for radiolabeled antibody purification.
- Quality Control Supplies:
  - Instant thin-layer chromatography (ITLC) strips
  - Mobile phase for ITLC (e.g., 0.1 M Sodium Citrate)[11]
  - High-performance liquid chromatography (HPLC) system with a size-exclusion column



SDS-PAGE supplies

# Experimental Protocols Part 1: Antibody-Chelator Conjugation

This protocol describes the conjugation of a bifunctional chelator (DOTA-NHS or NOTA-NHS ester) to a monoclonal antibody.

- 1. Antibody Preparation:
- If the antibody solution contains amine-containing buffers (e.g., Tris), perform a buffer exchange into the Conjugation Buffer.[7][9]
- Adjust the antibody concentration to 2-10 mg/mL in the Conjugation Buffer.[7][9]
- 2. Chelator-NHS Ester Preparation:
- Dissolve the DOTA-NHS or NOTA-NHS ester in anhydrous DMSO to a stock concentration of 10 mg/mL immediately before use.[12]
- 3. Conjugation Reaction:
- Calculate the required volume of the chelator-NHS ester solution to achieve a desired molar excess (typically 10:1 to 20:1 chelator:antibody).[7][9]
- Slowly add the chelator-NHS ester solution to the antibody solution while gently vortexing.
- Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[7] For some protocols, incubation can be at 4°C for 20 hours.[13]
- 4. Quenching the Reaction:
- Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[7]
- Incubate for 15 minutes at room temperature.
- 5. Purification of the Antibody-Chelator Conjugate:
- Equilibrate a PD-10 desalting column with a suitable storage buffer (e.g., PBS or 0.1 M ammonium acetate, pH 5.5).[7][9]



- Apply the quenched reaction mixture to the column and elute the antibody-chelator conjugate according to the manufacturer's instructions.
- · Collect the fractions containing the purified conjugate.

### Part 2: Radiolabeling with <sup>64</sup>Cu

This protocol describes the radiolabeling of the antibody-chelator conjugate with <sup>64</sup>Cu.

- 1. Radiolabeling Reaction Setup:
- In a reaction vial, add the purified antibody-chelator conjugate (typically 50-100 μg).[9]
- Add the <sup>64</sup>CuCl<sub>2</sub> solution to the vial. The amount of <sup>64</sup>Cu will depend on the desired specific activity.
- 2. Incubation:
- Incubate the reaction mixture at 37-43°C for 30-60 minutes.[9][10] Gentle shaking may be applied.
- 3. Purification of the <sup>64</sup>Cu-Labeled Antibody:
- After incubation, purify the radiolabeled antibody to remove any unbound <sup>64</sup>Cu. This is commonly done using a gel-filtration spin column (e.g., Bio-Spin 6).[10]

## **Logical Diagram of the Radiolabeling Process**



Click to download full resolution via product page

Caption: Logical flow of the <sup>64</sup>Cu radiolabeling reaction.



## **Quality Control**

After purification, the <sup>64</sup>Cu-labeled antibody must be assessed for radiochemical purity, integrity, and immunoreactivity.

- Radiochemical Purity:
  - ITLC: Assessed using instant thin-layer chromatography with a mobile phase such as 0.1 M sodium citrate.[11] The radiolabeled antibody should remain at the origin, while free
     <sup>64</sup>Cu moves with the solvent front. Radiochemical purity should typically be >95%.[14]
  - Radio-HPLC: Size-exclusion HPLC can be used to confirm that the radioactivity is associated with the antibody peak and to check for aggregation.[5]
- Antibody Integrity:
  - SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to confirm that the antibody has not fragmented during the conjugation and labeling process.
     [5]
- Immunoreactivity:
  - A binding assay with the target antigen is essential to ensure that the conjugation and radiolabeling processes have not compromised the antibody's binding affinity.[5][15]

#### **Data Presentation**

The following tables summarize typical reaction conditions and outcomes for the radiolabeling of antibodies with <sup>64</sup>Cu using different chelators.

Table 1: Comparison of Chelator Conjugation and Radiolabeling Parameters



| Parameter                         | DOTA                                | NOTA            | Sarcophagine<br>(Sar)        | Reference   |
|-----------------------------------|-------------------------------------|-----------------|------------------------------|-------------|
| Conjugation pH                    | 8.0 - 9.0                           | 8.0 - 9.0       | 8.0 - 9.0 (for<br>NHS ester) | [7][8]      |
| Chelator:Antibod<br>y Molar Ratio | 10:1 to 100:1                       | 10:1 to 20:1    | Varies                       | [7][9][13]  |
| Conjugation<br>Time               | 1-2 hours (RT) or<br>20 hours (4°C) | 1-2 hours (RT)  | Varies                       | [7][13]     |
| Radiolabeling pH                  | 5.0 - 5.5                           | 5.5             | 5.0                          | [7][9][16]  |
| Radiolabeling Temperature (°C)    | 37 - 43                             | Room Temp to 37 | Room Temp                    | [9][10][16] |
| Radiolabeling<br>Time (min)       | 30 - 60                             | 5 - 60          | 5 - 30                       | [9][10][17] |

Table 2: Performance Characteristics of <sup>64</sup>Cu-Labeled Antibodies

| Chelator              | Radiochemical<br>Purity (%) | Specific<br>Activity (MBq/<br>µg) | In Vitro Serum<br>Stability (48h)    | Reference |
|-----------------------|-----------------------------|-----------------------------------|--------------------------------------|-----------|
| DOTA                  | >95%                        | 0.30 - 0.33                       | Stable                               | [10][18]  |
| NOTA                  | >95%                        | 0.12 - 0.19                       | Very Stable<br>(<6%<br>dissociation) | [4][18]   |
| Sarcophagine<br>(Sar) | >98%                        | High                              | Very Stable<br>(<6%<br>dissociation) | [4][17]   |

# **In Vitro Stability Assessment**

To evaluate the stability of the <sup>64</sup>Cu-labeled antibody, the radioimmunoconjugate is incubated in various media over time, and the percentage of intact radiolabeled antibody is measured.



#### Protocol for In Vitro Stability:

- Add an aliquot of the purified <sup>64</sup>Cu-labeled antibody to separate tubes containing:
  - Phosphate-buffered saline (PBS)
  - Human or mouse serum
  - A solution of a competing chelator like DTPA (50 mM) to challenge the complex[11]
- Incubate the mixtures at 37°C.[11]
- At various time points (e.g., 1, 4, 24, 48 hours), take aliquots from each tube.
- Analyze the aliquots by ITLC or radio-HPLC to determine the percentage of radioactivity still attached to the antibody.
- All three radiopharmaceuticals ([<sup>64</sup>Cu]Cu-DOTA-Trastuzumab, [<sup>64</sup>Cu]Cu-NODAGA-Nanobody, and [<sup>64</sup>Cu]Cu-NOTA-Nanobody) have demonstrated high stability in PBS, mouse serum, and DTPA for up to 196 hours for the full antibody and 12 hours for nanobodies.[11] Macrocyclic radioimmunoconjugates are generally very stable in serum, with less than 6% dissociation of <sup>64</sup>Cu over 48 hours.[4]

## Conclusion

The protocols outlined in this application note provide a comprehensive guide for the successful radiolabeling of antibodies with <sup>64</sup>Cu. The choice of chelator, careful control of reaction conditions, and thorough quality control are paramount to producing high-quality radioimmunoconjugates for PET imaging and radioimmunotherapy applications. While DOTA is a commonly used chelator, NOTA and sarcophagine-based chelators offer advantages in terms of labeling efficiency under milder conditions and improved in vivo stability, making them excellent candidates for the development of next-generation <sup>64</sup>Cu-based radiopharmaceuticals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Antibody and Nanobody Radiolabeling with Copper-64: Solid vs. Liquid Target Approach PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. Click-Chemistry Strategy for Labeling Antibodies with Copper-64 via a Cross-Bridged Tetraazamacrocyclic Chelator Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Monoclonal antibodies for copper-64 PET dosimetry and radioimmunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody and Nanobody Radiolabeling with Copper-64: Solid vs. Liquid Target Approach [mdpi.com]
- 12. furthlab.xyz [furthlab.xyz]
- 13. [64Cu]-labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice PMC [pmc.ncbi.nlm.nih.gov]
- 14. 64Cu-Radiolabeling Service Alfa Cytology Rdcthera [rdcthera.com]
- 15. In vitro measurement of avidity of radioiodinated antibodies PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US20100196271A1 Cage-Like Bifunctional Chelators, Copper-64
   Radiopharmaceuticals and PET Imaging Using the Same Google Patents
   [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Radiolabeling Antibodies with Copper-64]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096250#protocols-for-radiolabeling-antibodies-with-copper-64]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com